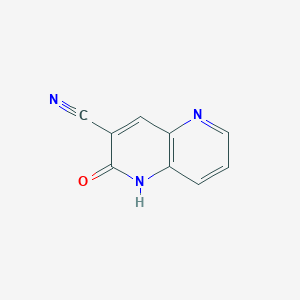
1-(biphenyl-4-ylmethyl)-1H-imidazole
Descripción general
Descripción
1-(Biphenyl-4-ylmethyl)-1H-imidazole (BIPMI) is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly reactive compound that is used as a catalyst in a number of different processes. BIPMI has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antifungal Properties
1-(Biphenyl-4-ylmethyl)-1H-imidazole has been studied for its antifungal properties. Research conducted by Setzu, Stefancich, la Colla, and Castellano (2002) explored its derivatives as antifungal agents, finding that certain analogues exhibited promising activities against fungal growth and displayed cellular selectivity (Setzu et al., 2002). This research demonstrates the compound's potential in the development of new antifungal medications.
Activation of PPARγ
The compound has been linked to the activation of PPARγ, a nuclear receptor involved in cellular differentiation and metabolism. Goebel et al. (2009) focused on how different substituents at the benzimidazole position affect PPARγ activation, highlighting its potential in pharmaceutical development for conditions like diabetes and obesity (Goebel et al., 2009).
Application in Material Chemistry
This compound has also found applications in material chemistry. Zhao, Li, Wang, and Chen (2002) synthesized a coordination polymer using a derivative of this compound, which led to the creation of microporous solid materials (Zhao et al., 2002). Such materials have potential applications in areas like gas storage and catalysis.
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have shown promising results as corrosion inhibitors. A study by Prashanth et al. (2021) demonstrated that certain imidazole derivatives were effective in inhibiting corrosion on mild steel in acidic solutions, suggesting potential applications in industrial settings (Prashanth et al., 2021).
Propiedades
IUPAC Name |
1-[(4-phenylphenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)12-18-11-10-17-13-18/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYMRVCQTVOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481447 | |
| Record name | 1-[(4-phenylphenyl)methyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56643-79-9 | |
| Record name | 1-[(4-phenylphenyl)methyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)

![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)
![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)







![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)

